

Introduction: Positioning a Key Synthetic Intermediate

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Compound of Interest

Compound Name: *Dimethyl 2-bromoterephthalate*

Cat. No.: *B101079*

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In the landscape of modern organic synthesis, halogenated aromatic esters stand as fundamental and versatile building blocks.^{[1][2]} These compounds, characterized by an aromatic ring functionalized with both ester groups and halogen atoms, provide strategic points for molecular elaboration, crucial for constructing complex architectures.^[1] **Dimethyl 2-bromoterephthalate** (CAS No: 18643-86-2) is a prime exemplar of this class.^{[1][2]} Its structure features a 1,4-benzenedicarboxylate (terephthalate) framework with a bromine atom positioned ortho to one of the two methyl ester groups.^[1] This specific arrangement of a reactive bromine atom, susceptible to nucleophilic substitution and cross-coupling reactions, and two ester moieties, which can be further modified, makes it a highly valuable and versatile intermediate in the synthesis of pharmaceuticals, advanced polymers, and functional materials.^[1]

This guide provides a comprehensive technical overview of **Dimethyl 2-bromoterephthalate**, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail robust synthetic and purification protocols, explore its chemical reactivity from a mechanistic standpoint, and highlight its significant applications, particularly in the development of novel bioactive compounds.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of **Dimethyl 2-bromoterephthalate** are confirmed through a combination of physical property measurements and spectroscopic analysis.

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

Property	Value	Source(s)
IUPAC Name	dimethyl 2-bromobenzene-1,4-dicarboxylate	[1] [3] [4]
CAS Number	18643-86-2	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₁₀ H ₉ BrO ₄	[1] [2] [3] [4] [6]
Molecular Weight	273.08 g/mol	[1] [3] [4]
Appearance	White to yellow crystalline powder	[7] [8] [9]
Melting Point	52-57 °C	[4] [6] [9] [10]
Boiling Point	323.7 °C (Predicted at 760 mmHg)	[4] [6]
Density	1.505 g/cm ³ (Predicted)	[4] [6]
InChIKey	VUMPFOOPENBVFOF-UHFFFAOYSA-N	[1] [3] [10]

Spectroscopic Signature

Verifying the successful synthesis and purity of **Dimethyl 2-bromoterephthalate** is critically dependent on spectroscopic analysis.

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals corresponding to the two non-equivalent methyl ester protons (two singlets, each integrating to 3H) and the three aromatic protons, which will appear as a complex multiplet pattern due to their differing chemical environments and coupling.
- **¹³C NMR:** The carbon NMR spectrum will reveal signals for the two distinct ester carbonyl carbons, the two methyl carbons, and the six aromatic carbons (four CH and two quaternary,

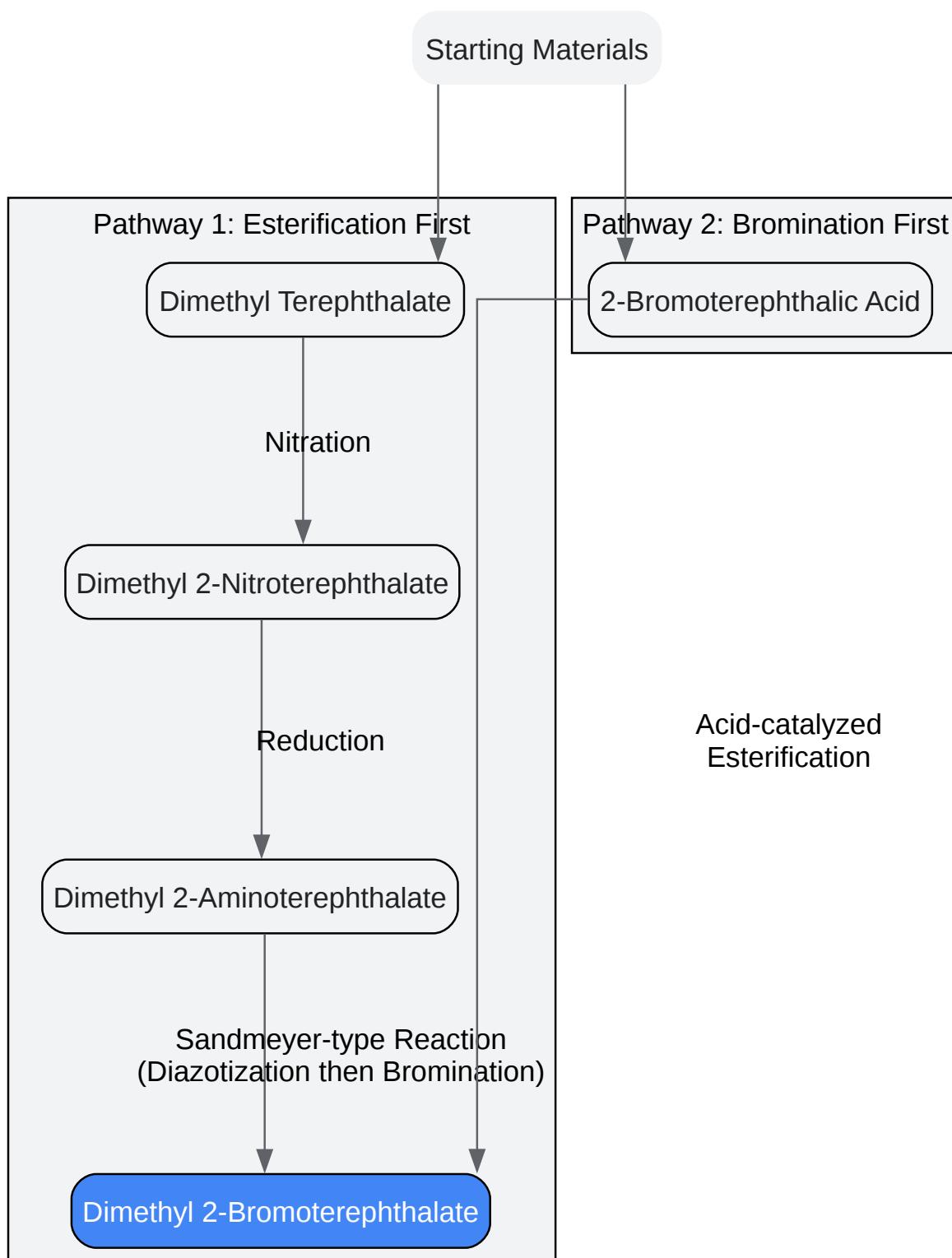
one of which is bonded to the bromine). The carbon atom attached to the bromine will show a characteristic shift.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1720 cm^{-1} , characteristic of the C=O stretching vibration of the ester functional groups.[11] Additional peaks will be present corresponding to C-O and aromatic C-H and C=C bonds.[10]
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M^+) peak due to the presence of bromine, with two peaks of nearly equal intensity at m/z 272 and 274, corresponding to the ^{79}Br and ^{81}Br isotopes.[11]

Synthesis and Purification: A Strategic Approach

The synthesis of **Dimethyl 2-bromoterephthalate** requires precise control to achieve the desired 2-position isomer with high purity. Several routes have been established, which can be broadly categorized as direct esterification of the pre-brominated acid or regioselective bromination of the dimethyl ester.

Synthetic Pathways

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Caption: Key synthetic routes to **Dimethyl 2-bromoterephthalate**.

- Direct Esterification of 2-Bromoterephthalic Acid (Pathway 2): This is the most straightforward method when the brominated diacid is available. The reaction involves treating 2-bromoterephthalic acid with excess methanol in the presence of a strong acid catalyst, such as sulfuric acid (H_2SO_4), and heating to reflux.^[1] This method is efficient, with reported yields as high as 98% when using thionyl chloride in methanol.^[1] The primary causality for the high yield is Le Chatelier's principle; using excess methanol drives the equilibrium towards the ester product.
- Regioselective Bromination of Dimethyl Terephthalate (Pathway 1): This multi-step approach offers excellent control over the isomer that is formed.^[1]
 - Nitration: Dimethyl terephthalate is first nitrated to introduce a nitro group, which acts as a directing group.
 - Reduction: The nitro group is then reduced to an amine.
 - Directed Bromination & Diazotization: The amino group directs the subsequent bromination to the ortho position. Finally, the amine is removed via diazotization followed by elimination to yield the target compound.^[1] This sequence is more complex but is invaluable when high regioselectivity is paramount.

Detailed Protocol: Acid-Catalyzed Esterification

This protocol describes a reliable method for synthesizing **Dimethyl 2-bromoterephthalate** from 2-bromoterephthalic acid.

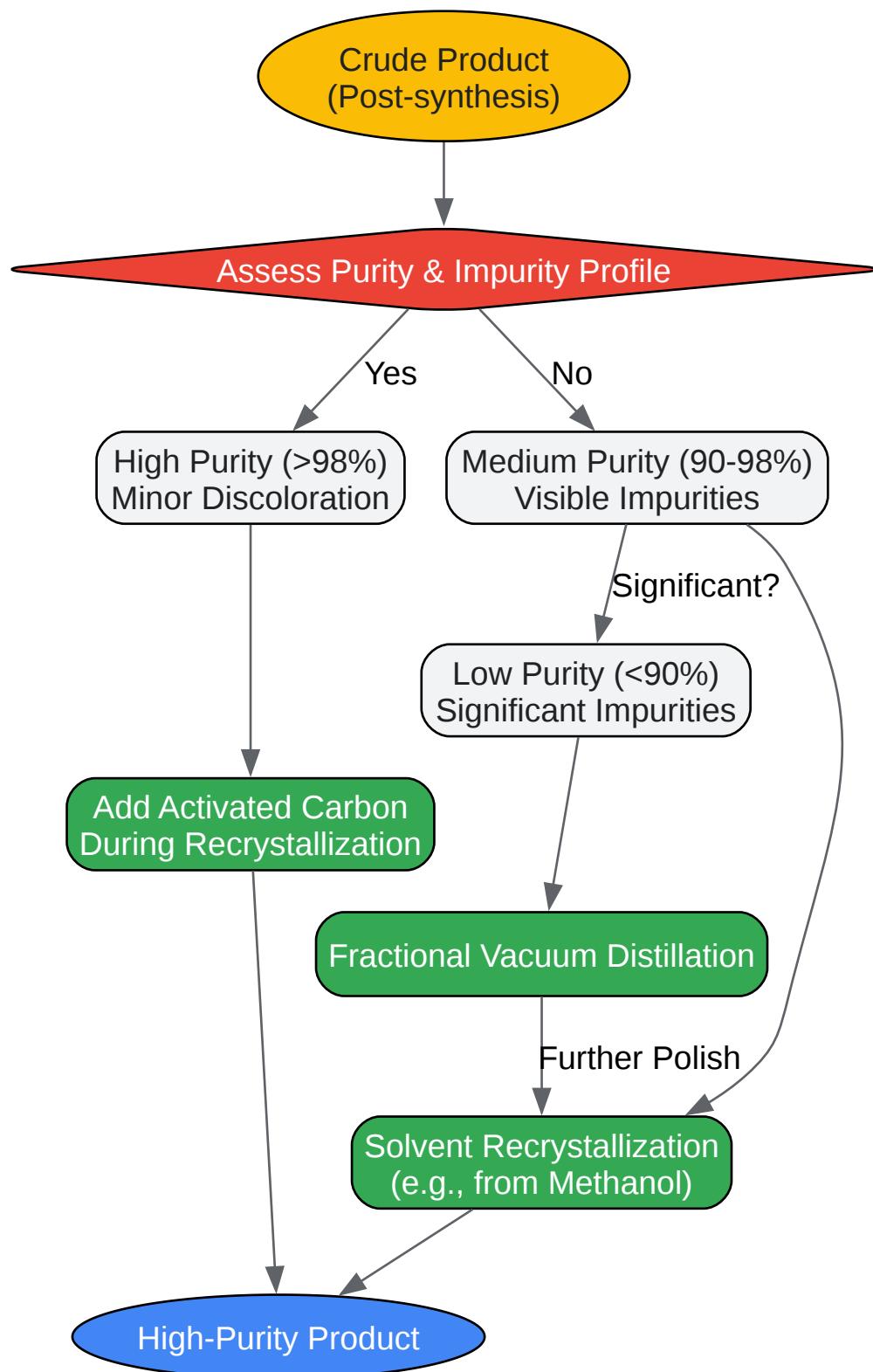
- Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.
- Charging Reagents: To the flask, add 2-bromoterephthalic acid (1.0 eq). Add an excess of methanol (e.g., 20-40 mL per gram of diacid) to act as both reactant and solvent.^[12]
- Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H_2SO_4) as the catalyst (approx. 0.1-0.2 eq).
- Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is

consumed (typically 12-16 hours).[1]

- Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice water to precipitate the crude product.
- Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO_3) until gas evolution ceases.[1]
- Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.
- Drying: Dry the crude product, preferably in a vacuum oven, to remove residual water.

Purification Strategies

Achieving high purity (>98%) is essential for subsequent applications, especially in drug development and polymer science.[8][9]

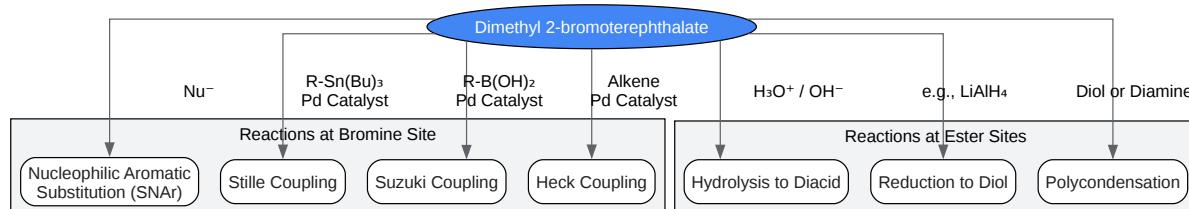
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Caption: Decision tree for selecting a purification method.[13]

- Recrystallization: This is the most common and effective laboratory-scale purification method. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. Methanol or ethanol/water mixtures are effective solvents.[1][14] The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the mother liquor.[13][14] Purity can be increased to >95% with this method.[1]
- Distillation: On an industrial scale, or for removing volatile impurities, fractional vacuum distillation is employed.[1][14] This technique separates compounds based on differences in their boiling points under reduced pressure, which prevents thermal degradation.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **Dimethyl 2-bromoterephthalate** stems from the distinct reactivity of its two key functional regions: the carbon-bromine bond on the aromatic ring and the two methyl ester groups.



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Caption: Key reaction pathways for **Dimethyl 2-bromoterephthalate**.

Reactivity of the Bromine Atom

The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation.

- Nucleophilic Aromatic Substitution (SNAr): The bromine atom is susceptible to displacement by strong nucleophiles.^[1] This reactivity is significantly enhanced by the two electron-withdrawing methoxycarbonyl groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the substitution.^[1]
- Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful application of the bromo-substituent. It serves as an excellent handle for creating new C-C bonds.
 - Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst. This has been explicitly used in the synthesis of pyridyl compounds that act as inhibitors of the hedgehog signaling pathway.^[1]
 - Suzuki Coupling: Reaction with boronic acids or esters, also palladium-catalyzed, is a widely used method for forming biaryl structures.

Reactivity of the Ester Groups

The two methyl ester groups offer additional avenues for chemical modification.

- Hydrolysis: The esters can be hydrolyzed back to the corresponding dicarboxylic acid (2-bromoterephthalic acid) under acidic or basic conditions. This is often a necessary step before conversion to more reactive species like diacid chlorides for polymerization.^[1]
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the ester groups to primary alcohols, yielding the corresponding diol.
- Polycondensation: The bifunctional nature of this molecule makes it a valuable monomer for polymerization.^[1] After conversion to the diacid or diacid chloride, it can undergo polycondensation with diamines or diols to form aromatic polyamides and polyesters, respectively.^[1] The bromine atom can be retained as a pendant functional group to modify polymer properties or serve as a site for post-polymerization modification.

Applications in Research and Drug Development

The versatile reactivity of **Dimethyl 2-bromoterephthalate** has positioned it as a key intermediate in several cutting-edge areas of research.

Application Area	Role of Dimethyl 2-bromoterephthalate/Derivative	Research Direction & Significance
Medicinal Chemistry	Versatile building block and synthetic intermediate. [1] [8] [9]	Used as a precursor for complex molecules with potential biological activity. The bromine atom is a key handle for introducing diverse functionalities via cross-coupling reactions. [1]
Anticancer Agent Development	Precursor for hedgehog signaling pathway inhibitors. [1]	The hedgehog pathway is implicated in hyperproliferative diseases, and its inhibition is a key therapeutic strategy. Stille coupling with this compound is a documented step in synthesizing potent inhibitors. [1] Derivatives have also shown cytotoxic effects against breast cancer cell lines in some studies. [1]
Drug Delivery Systems	Building block for organic linkers in Metal-Organic Frameworks (MOFs).	The dicarboxylate structure is ideal for creating porous MOFs, which can be engineered as benign carriers for the encapsulation and controlled release of therapeutic drugs. [1]
Polymer Chemistry	Monomer for specialized polyesters and polyamides. [1]	Creates polymers with enhanced thermal stability and mechanical properties. The pendant bromine allows for further functionalization or cross-linking. [1]

Safety and Handling

As with any laboratory chemical, proper handling of **Dimethyl 2-bromoterephthalate** is essential.

- Hazard Identification: According to GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
- Precautions for Safe Handling:
 - Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[15][16]
 - Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]
 - Wash hands thoroughly after handling.
- Conditions for Safe Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16][17]
 - Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[15][17]

Conclusion

Dimethyl 2-bromoterephthalate is more than just a chemical intermediate; it is a versatile platform for molecular innovation. Its well-defined reactivity, stemming from the strategically placed bromine atom and ester functionalities, provides chemists with a reliable tool for constructing complex molecular frameworks. From the synthesis of targeted therapeutics like hedgehog pathway inhibitors to the development of advanced materials such as functional polymers and MOFs, its importance continues to grow. A thorough understanding of its synthesis, purification, and reaction mechanisms, as detailed in this guide, is crucial for leveraging its full potential in research and development.

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References

- 1. Dimethyl 2-bromoterephthalate | 18643-86-2 | Benchchem [benchchem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. Dimethyl 2-bromoterephthalate | C10H9BrO4 | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pinpools.com [pinpools.com]
- 5. Dimethyl 2-bromoterephthalate | 18643-86-2 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. Dimethyl Bromoterephthalate | 18643-86-2 | TCI AMERICA [tcichemicals.com]
- 9. Dimethyl Bromoterephthalate | 18643-86-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. combi-blocks.com [combi-blocks.com]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. spectrumchemical.com [spectrumchemical.com]
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